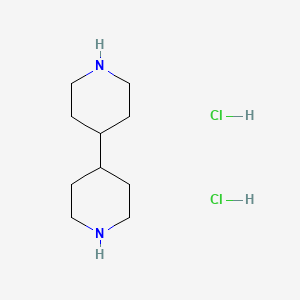

4,4'-Bipiperidine dihydrochloride

Description

Historical Context of Piperidine (B6355638) and Bipiperidine Derivatives in Chemical Research

The story of piperidine dates back to 1850 when it was first isolated by the Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper. wikipedia.org This discovery marked the entry of this heterocyclic amine into the realm of chemical investigation. Early research focused on understanding its structure and reactivity, and it soon became apparent that the piperidine ring was a common motif in numerous naturally occurring alkaloids with potent physiological effects, such as coniine, the toxic component of poison hemlock, and the pain-relieving morphine. nih.govwikipedia.org

The 20th century witnessed an explosion in the synthesis and application of piperidine derivatives. Chemists developed various methods for their preparation, with the hydrogenation of pyridine (B92270) being a common industrial route. nih.govwikipedia.org The versatility of the piperidine scaffold was demonstrated by its incorporation into a wide range of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. nih.govijnrd.orgresearchgate.net Its use also extended to other areas of chemistry, such as in the synthesis of rubber and as a catalyst in organic reactions. ijnrd.org

The development of bipiperidine derivatives followed a similar trajectory, building upon the foundational knowledge of piperidine chemistry. The symmetrical nature of 4,4'-bipiperidine (B102171) made it a particularly interesting target for synthesis and a valuable component in the construction of larger, more complex molecules. Its ability to act as a bidentate ligand in coordination chemistry opened up new avenues for the creation of metal-organic frameworks (MOFs) and other coordination polymers with unique catalytic and material properties. chemimpex.com

Overview of the Research Landscape for 4,4'-Bipiperidine Dihydrochloride (B599025) and Analogues

In contemporary chemical research, 4,4'-Bipiperidine dihydrochloride serves as a key intermediate and building block in a multitude of applications. chemimpex.commarketpublishers.com Its dihydrochloride salt form enhances its stability and water solubility, facilitating its use in various reaction conditions.

A significant area of research involving this compound is in the synthesis of novel pharmaceutical agents. The bipiperidine core is recognized for its ability to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules, often enhancing membrane permeability and receptor binding affinity. researchgate.net Researchers are actively exploring its use in the development of drugs targeting a range of conditions, including neurological disorders. chemimpex.com The rigid nature of the bipiperidine scaffold allows for the precise spatial orientation of functional groups, a critical factor in designing molecules that can effectively interact with biological targets. researchgate.net

Beyond medicinal chemistry, 4,4'-bipiperidine and its derivatives are making significant inroads into materials science. They are utilized in the synthesis of specialty polymers, where the incorporation of the bipiperidine unit can enhance thermal stability and mechanical properties. chemimpex.com Furthermore, the quaternized derivatives of 4,4'-bipyridine (B149096), which share a similar structural backbone, are key components in the development of "smart" materials. mdpi.com These materials, including viologens, exhibit chromic properties, changing color in response to external stimuli such as solvents or temperature, making them promising for applications in sensors and displays. mdpi.com

The use of bipiperidine derivatives as ligands in catalysis is another active area of investigation. chemimpex.com The two nitrogen atoms can coordinate with metal centers, creating catalysts for a variety of organic transformations. The defined geometry of the bipiperidine ligand can influence the stereoselectivity of these reactions, a crucial aspect in the synthesis of chiral molecules.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-piperidin-4-ylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.ClH/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;/h9-12H,1-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYKKCNABMKECM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70999912 | |

| Record name | 4,4'-Bipiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.74 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78619-84-8 | |

| Record name | 4,4′-Bipiperidine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78619-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Bipiperidine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078619848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Bipiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Conformational Analysis of 4,4 Bipiperidine Dihydrochloride and Its Derivatives

Advanced Crystallographic Investigations

Crystallography stands as a cornerstone in the definitive determination of molecular structures. For 4,4'-Bipiperidine (B102171) dihydrochloride (B599025) and its analogs, these advanced techniques provide a window into their precise atomic arrangement in the crystalline state.

Single-Crystal X-ray Diffraction Studies

Table 1: Crystallographic Data for a 4,4'-Bipiperidine Derivative (4,4′-dimethyl-2,2′-bipyridinium dichloride) nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.1999 (10) |

| b (Å) | 7.2705 (13) |

| c (Å) | 8.4785 (15) |

| α (°) | 93.877 (15) |

| β (°) | 102.349 (15) |

| γ (°) | 97.759 (15) |

| Volume (ų) | 308.71 (10) |

| Z | 1 |

This data pertains to 4,4′-dimethyl-2,2′-bipyridinium dichloride and serves as an illustrative example.

Analysis of Crystal Packing and Three-Dimensional Architectures

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of intermolecular forces. In the case of 4,4'-Bipiperidine dihydrochloride, the presence of protonated nitrogen atoms and chloride counter-ions introduces strong electrostatic interactions and hydrogen bonding opportunities.

Determination of Dihedral Angles and Ring Conformations

The conformation of the piperidine (B6355638) rings and the dihedral angle between them are key structural features of this compound. The piperidine ring typically adopts a chair conformation to minimize steric strain. For a derivative, N,N'-di-trifluoroacetyl-4,4'-bipiperidine, it has been confirmed that both piperidine rings exist in regular chair conformations.

Spectroscopic Techniques for Structural Characterization in Research

Alongside crystallography, spectroscopic methods provide invaluable information about the structure and connectivity of molecules, both in the solid state and in solution.

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. 1H and 13C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. magritek.com

For this compound, the 1H NMR spectrum shows characteristic signals for the protons on the piperidine rings. chemicalbook.com The chemical shifts and coupling patterns of these signals can be used to confirm the connectivity of the atoms and the chair conformation of the rings.

13C NMR spectroscopy further aids in structural assignment by providing information on the carbon skeleton. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are particularly useful as they can distinguish between methyl (CH3), methylene (B1212753) (CH2), methine (CH), and quaternary carbons. libretexts.orglibretexts.orgyoutube.comyoutube.com By analyzing the number and types of carbon signals, the structure of 4,4'-Bipiperidine and its derivatives can be unequivocally confirmed.

Table 2: General Information on NMR Techniques for Structural Elucidation

| NMR Technique | Information Provided | Application to this compound |

| ¹H NMR | Chemical environment and connectivity of hydrogen atoms. | Confirms the presence of piperidine ring protons and their relative positions. |

| ¹³C NMR | Number and chemical environment of carbon atoms. | Identifies all unique carbon atoms in the molecule, confirming the bipiperidine core. |

| DEPT | Number of hydrogens attached to each carbon (CH, CH₂, CH₃). libretexts.orglibretexts.orgyoutube.comyoutube.com | Differentiates between the methine and methylene carbons in the piperidine rings, aiding in precise signal assignment. |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. libretexts.org In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. wikipedia.org

The fragmentation pattern of diamines, such as 4,4'-bipiperidine, is often characterized by cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). libretexts.orgmiamioh.edu The study of the mass spectra of difurfuryl diamines has shown that fragmentation is typically governed by either homolytic cleavage or the loss of an amine group. researchgate.netmun.caresearchgate.net For cyclic amines, fragmentation can also involve the loss of small neutral molecules. The analysis of these fragmentation pathways provides a "fingerprint" of the molecule, allowing for its identification and structural characterization. libretexts.org

Analysis of Intermolecular Interactions and Supramolecular Assembly

Investigation of Hydrogen Bonding Networks

Hydrogen bonds are the principal architects of the supramolecular structure of this compound. The protonated nitrogen atoms of the piperidine rings act as hydrogen bond donors, while the chloride anions serve as acceptors. This results in the formation of extensive N-H···Cl hydrogen bonding networks that link the individual components into a cohesive three-dimensional structure.

In related systems, such as cocrystals of 4,4'-bipyridine (B149096) with other molecules, similar hydrogen bonding motifs are observed to play a critical role in the formation of the crystal lattice. For instance, in complexes with trigonal molecules, hydrogen bonds can lead to the formation of unprecedented 3D bookshelf-type structures or parallel polycatenated nets. rsc.org The dimensionality of these hydrogen bond networks can be influenced by the presence of other functional groups, leading to diverse physical properties. nih.gov In some cases, water molecules can also participate in the hydrogen-bonding network, bridging molecules and further stabilizing the crystal structure. nih.gov

The following table summarizes typical hydrogen bond interactions observed in related structures, which are analogous to what would be expected in this compound.

| Donor (D) | Acceptor (A) | D-H···A Interaction |

| N-H (Piperidinium) | Cl⁻ | N⁺-H···Cl⁻ |

| O-H (Water) | Cl⁻ | O-H···Cl⁻ |

| O-H (Carboxylic Acid) | O (Carboxylate) | O-H···O⁻ |

| N-H (Pyridinium) | N (Pyridine) | N⁺-H···N |

Electrostatic Interactions in Crystal Structures

Beyond hydrogen bonding, electrostatic interactions play a significant role in the crystal packing of this compound. The positive charge on the protonated piperidine rings and the negative charge on the chloride anions create a coulombic attraction that contributes significantly to the lattice energy of the crystal. These charge-assisted hydrogen bonds are a dominant feature in the crystal structures of salts formed from acidic and basic components.

The distribution of electron density within the molecule, influenced by the constituent atoms and their connectivity, dictates the nature and strength of these electrostatic interactions. Theoretical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into the electrostatic potential surface of the molecule, highlighting regions of positive and negative charge and predicting how molecules will interact in the solid state. tandfonline.com

Cocrystallization Studies and Their Impact on Structural Features

For example, studies on cocrystals of 4,4'-bipyridine derivatives with chloranilic acid have revealed the formation of unusual molecular tape and sheet structures stabilized by a combination of N–H···O, O–H···O, C–H···O, and N–H···N hydrogen bonds. researchgate.net The choice of the coformer, its functional groups, and its stoichiometry can be used to tune the supramolecular architecture of the resulting cocrystal. This approach is a cornerstone of crystal engineering, aiming to design materials with desired properties by controlling the assembly of molecules in the solid state.

Conformational Dynamics and Stereochemical Considerations

The 4,4'-bipiperidine moiety is not a rigid structure but possesses a degree of conformational flexibility. Understanding the dynamic nature of this molecule and the factors that influence its preferred shape is essential for a complete structural description.

Intrinsic Flexibility of the Bipiperidine Moiety

In the solid state, the observed conformation is typically the one that allows for the most favorable packing and intermolecular interactions within the crystal lattice. However, in solution, the molecule may exist as an equilibrium of different conformers.

Impact of Substituents on Conformational Preferences

The introduction of substituents on the piperidine rings can have a profound impact on the conformational preferences of the molecule. The size, shape, and electronic properties of the substituents can influence the relative stability of different conformations through steric and electronic effects.

For instance, studies on substituted piperidines have shown that the presence of substituents can favor either an axial or equatorial orientation. nih.gov The interplay of factors like allylic strain and hyperconjugation can dictate the preferred conformation. nih.govnih.govresearchgate.net Computational studies using methods like DFT can be employed to calculate the relative energies of different conformers and predict the most stable arrangement. tandfonline.comnih.gov These theoretical predictions can then be correlated with experimental data from techniques like NMR spectroscopy to gain a comprehensive understanding of the conformational landscape of substituted bipiperidine derivatives. researchgate.net

The following table outlines the general effects of substituents on piperidine ring conformation.

| Substituent Property | Effect on Conformation |

| Bulky Substituents | Tend to occupy the equatorial position to minimize steric hindrance (A-value). |

| Electron-withdrawing groups | Can influence the pKa of the nitrogen and affect hydrogen bonding. May favor specific conformations due to dipole-dipole interactions. |

| Intramolecular Hydrogen Bonding | Substituents capable of forming intramolecular hydrogen bonds can lock the molecule into a specific conformation. |

Coordination Chemistry and Catalytic Applications of Bipiperidine Based Systems

Ligand Design and Metal Complexation

The nitrogen atoms in the 4,4'-bipiperidine (B102171) scaffold possess lone pairs of electrons, making them excellent Lewis bases capable of coordinating to electron-accepting metal centers (Lewis acids). This interaction forms the basis of its utility in constructing coordination compounds. Unlike the rigid, planar structure of 4,4'-bipyridine (B149096), the aliphatic 4,4'-bipiperidine ligand is flexible, with the piperidine (B6355638) rings typically adopting a chair conformation. This flexibility influences the geometry and stability of the resulting metal complexes.

Coordination with Transition Metal Ions

Transition metal ions are particularly prone to forming coordination complexes due to their partially filled d-orbitals. mdpi.com The interaction between a metal ion and a ligand like 4,4'-bipiperidine involves the donation of electron pairs from the ligand's nitrogen atoms into the metal's empty orbitals, forming coordinate covalent bonds. mdpi.com

While the coordination chemistry of the aromatic ligand 4,4'-bipyridine is extensive, featuring countless examples of metal-organic frameworks (MOFs) and coordination polymers, research specifically detailing the coordination of 4,4'-bipiperidine is less common but equally significant. researchgate.netrsc.orgub.edu A notable example involves the coordination of 4,4'-bipiperidine with palladium(II). In a study focused on palladium(II) complexes, the 4,4'-bipiperidine ligand was shown to interact with a palladium(II) aqua complex, [Pd(BHEP)(H₂O)₂]²⁺ (where BHEP is 1,4-bis(2-hydroxyethyl)piperazine), to form a binuclear structure. researchgate.net This demonstrates the capacity of 4,4'-bipiperidine to coordinate with transition metal ions, acting as a linker between metal centers. researchgate.net

The flexible nature of the bipiperidine ligand, compared to the rigid 4,4'-bipyridine, allows for different structural possibilities. The chair conformations of the piperidine rings and the rotational freedom around the central C-C bond can lead to unique supramolecular architectures that are not accessible with its aromatic counterpart.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 4,4'-bipiperidine typically involves the reaction of a soluble metal salt, such as a halide or perchlorate (B79767), with the ligand in a suitable solvent. e3s-conferences.orgnih.govjocpr.com The resulting complexes can then be isolated as crystalline solids.

Characterization of these complexes is crucial to determine their structure and properties. Standard techniques include:

Single-Crystal X-ray Diffraction: This technique provides definitive information about the three-dimensional arrangement of atoms, bond lengths, and bond angles, confirming the coordination mode of the ligand and the geometry of the metal center. researchgate.net

Spectroscopic Methods:

FTIR Spectroscopy: Infrared spectroscopy helps to confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the N-H bonds upon complexation. researchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance can provide insights into the structure of the complex in solution.

Potentiometric Titrations: This method is used to study the stoichiometry and determine the stability constants of the complexes formed in solution. researchgate.net

In the case of the palladium(II) complex with 1,4-bis(2-hydroxyethyl)piperazine (BHEP), potentiometric titration was used to investigate the stability of the complexes formed with 4,4'-bipiperidine. researchgate.net The study confirmed the formation of a stable binuclear complex in solution. researchgate.net

Bipiperidine as a Bridging Ligand in Multimetallic Systems

A key feature of the 4,4'-bipiperidine ligand is its ability to act as a bridging ligand, where each nitrogen atom coordinates to a different metal center. youtube.comyoutube.com This links the metal ions together, forming polynuclear or multimetallic complexes. youtube.com These structures can range from simple dinuclear molecules to extended one-, two-, or three-dimensional coordination polymers. rsc.org

The research on the palladium(II) system provides a clear example of 4,4'-bipiperidine in this role. researchgate.net A binuclear complex with the proposed structure [(H₂O)(BHEP)Pd(Bip)Pd(BHEP)(H₂O)]⁴⁺ was identified, where "Bip" represents the bridging 4,4'-bipiperidine ligand connecting two palladium centers. researchgate.net The formation and stability of this and other related binuclear species were determined through potentiometric studies. researchgate.net

| Complex Species | Metal Center | Primary Ligand | Bridging Ligand | Formation Constant (log β) | Characterization Method |

|---|---|---|---|---|---|

| [(H₂O)(BHEP)Pd(Bip)Pd(BHEP)(H₂O)]⁴⁺ | Palladium(II) | 1,4-bis(2-hydroxyethyl)piperazine (BHEP) | 4,4'-Bipiperidine (Bip) | 23.33 | Potentiometric Titration |

Applications in Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. mdpi.com The design of effective organocatalysts often involves creating a chiral scaffold that can interact with reactants to control the stereochemical outcome of a transformation. beilstein-journals.org The piperidine ring is a common motif in many successful organocatalysts. nih.gov

Design and Synthesis of Bipiperidine-Derived Organocatalysts

The general strategy for creating an organocatalyst from a scaffold like 4,4'-bipiperidine would involve its functionalization to introduce catalytically active groups and chiral elements. For instance, the secondary amine groups of the piperidine rings could be derivatized to form chiral amides, ureas, thioureas, or squaramides, which are known hydrogen-bond-donating groups capable of activating electrophiles. mdpi.comresearchgate.net

An approach to synthesizing derivatives of 4,4'-bipiperidine has been described in the context of creating 3-4'-bipiperidines through a sequence of [4+4] photocycloaddition, Cope rearrangement, and retro-Mannich reactions. nih.gov However, a review of available scientific literature indicates that while the synthesis of various piperidine-based organocatalysts is well-documented, specific examples of organocatalysts derived from the 4,4'-bipiperidine framework for asymmetric catalysis are not prominently reported. nih.govnih.gov

Catalytic Performance in Specific Organic Transformations

The performance of an organocatalyst is evaluated by its ability to increase the rate of a specific reaction while providing high levels of product yield and stereoselectivity (enantiomeric or diastereomeric excess). researchgate.net Common organocatalyzed reactions include Michael additions, aldol (B89426) reactions, Mannich reactions, and cycloadditions. nih.govnih.gov

Due to the lack of specific, documented organocatalysts derived from 4,4'-bipiperidine in the surveyed literature, there is no corresponding data on their catalytic performance in specific organic transformations. The development of catalysts based on this scaffold remains an area for future exploration. The inherent C₂ symmetry and conformational properties of the 4,4'-bipiperidine unit could potentially be exploited in asymmetric catalysis, but this potential has yet to be fully realized and reported.

Transition Metal-Catalyzed Reactions

Bipiperidine-based ligands have proven to be highly effective in a variety of transition metal-catalyzed reactions. The steric and electronic properties of the bipiperidine backbone can be fine-tuned to influence the activity, selectivity, and stability of the resulting metal complexes.

A notable application of bipiperidine-derived ligands is in the manganese-catalyzed epoxidation of olefins. Research groups have developed bioinspired tetradentate N-donor ligands, such as 1,1′-bis[(pyridin-2-yl)methyl]-2,2′-bipiperidine (PYBP), which, when complexed with manganese, effectively catalyze the epoxidation of various olefins using hydrogen peroxide (H₂O₂) as the oxidant. mdpi.com

These catalytic systems often require an acid co-catalyst, such as acetic acid, to facilitate the formation of the active oxidizing species. mdpi.comresearchgate.net The reaction mechanism is proposed to involve high-valent manganese-oxo (Mn=O) intermediates, which are responsible for the oxygen transfer to the olefin. mdpi.com The diastereomers of the PYBP ligand (racemic and mesomeric) can exhibit different catalytic activities. For instance, a manganese complex with an electron-rich mesomeric PYBP ligand (Mn-SR-mesoPYBP(ClO₄)₂) showed significantly higher catalytic activity compared to its unsubstituted counterpart. mdpi.comresearchgate.net In a test with cyclooctene, this catalyst achieved 100% conversion and a 76% yield of the epoxide within 30 minutes, whereas the unsubstituted complex was inactive under the same conditions. researchgate.net

Table 1: Catalytic Performance of Mn-PYBP Complexes in Cyclooctene Epoxidation

| Catalyst | Conversion (%) | Epoxide Yield (%) | Time (min) |

|---|---|---|---|

| Mn-SR-mesoPYBP(ClO₄)₂ | 100 | 76 | 30 |

| Mn-mesoPYBP(ClO₄)₂ | Inactive | - | 30 |

Data sourced from research on manganese catalysts with pyridine-appended bipiperidine ligands. researchgate.net

The inherent chirality and structural rigidity of bipiperidine and its derivatives make them excellent scaffolds for developing ligands for asymmetric catalysis. By introducing chiral centers into the bipiperidine framework or by creating atropisomeric bipyridine systems, researchers have designed ligands that can induce high levels of enantioselectivity in various metal-catalyzed reactions. rsc.orgchemrxiv.orgacs.org

New classes of C₂-symmetric chiral ligands derived from bipyridine have been successfully applied in reactions such as the nickel(II)-catalyzed asymmetric Michael-type Friedel–Crafts alkylation, achieving excellent yields (up to 92%) and high enantioselectivities (up to 99% ee). rsc.org Similarly, copper(I) complexes of chiral bipyridine-type ligands synthesized from natural products like β-pinene and 3-carene (B45970) have shown good enantioselectivity (up to 82% ee) in the allylic oxidation of cyclic olefins and high diastereoselectivity in cyclopropanation reactions. acs.orgcapes.gov.br These ligands offer tunable steric and electronic properties, which are crucial for achieving high stereocontrol. acs.orgacs.org

In the context of manganese-catalyzed olefin epoxidation, introducing electron-donating methoxy (B1213986) groups onto the pyridine (B92270) rings of the PYBP ligand resulted in an "electron-rich" catalyst. mdpi.comresearchgate.net Cyclic voltammetry and electron paramagnetic resonance (EPR) studies confirmed that these electron-donating groups help to stabilize the high-valent manganese intermediates (such as Mn(IV) or Mn(V)) that are crucial to the catalytic cycle. mdpi.comresearchgate.net This stabilization translates into a marked improvement in catalytic activity and reactivity. mdpi.comepa.govosti.gov The redox potential of the Mn(III)/Mn(II) couple for the electron-rich complex was found to be lower (0.44 V) compared to the unsubstituted complex (0.56 V), indicating that the electron-rich ligand makes the complex easier to oxidize, thereby promoting the formation of the active high-oxidation-state species. researchgate.net

Crystal Engineering of Coordination Polymers

The predictable geometry and bridging capability of the 4,4'-bipiperidine ligand (and the closely related 4,4'-bipyridine) make it a cornerstone in the field of crystal engineering. It is widely used to construct coordination polymers with diverse structures and potential applications. rsc.orgresearchgate.net

4,4'-Bipiperidine and its analogue 4,4'-bipyridine are classic examples of rigid, linear bridging ligands, or "molecular spacers," that connect metal ions to form extended networks. rsc.orgmdpi.com The distance and orientation between the two nitrogen donor atoms allow for the formation of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) coordination polymers. researchgate.netrsc.org The ligand bridges two separate metal centers, propagating the polymeric structure. The final architecture is also influenced by other factors such as the coordination geometry of the metal ion, the nature of the counter-anions, and the presence of solvent molecules. rsc.orgub.edu For instance, the reaction of cadmium(II) perchlorate with 4,4'-bipyridine can yield a one-dimensional "molecular antenna" structure where the ligand acts both as a bridging and a terminal ligand. mdpi.com

The use of 4,4'-bipiperidine and related linkers has led to the discovery of a vast array of coordination polymer topologies. rsc.orgresearchgate.net Depending on the reaction conditions and the specific metal and ancillary ligands used, a variety of architectures can be assembled.

Common topologies observed include:

One-Dimensional (1D): These are the most fundamental structures and can present as simple linear chains, zigzag chains, helical structures, ladders, or more complex "railroad" and double-chain motifs. researchgate.netrsc.orgresearchgate.net For example, reacting a novel bispidine ligand (structurally related to bipiperidine) with Hg(II) ions produced 1D polymers with zig-zag, ribbon-like, and poly-[n]-catenane structures depending on the solvent used. polimi.itnih.gov

Two-Dimensional (2D): By connecting 1D chains, 2D layered structures can be formed. The most common is the (4,4) square grid topology, but rectangular grids and honeycomb-like layers are also known. rsc.orgmdpi.com

Three-Dimensional (3D): Interpenetration of 2D layers or the use of metal centers with more available coordination sites can lead to the formation of robust 3D frameworks, including diamondoid and cubic networks. rsc.orgresearchgate.net

The specific topology can be influenced by subtle changes in the synthesis, such as the choice of solvent, which can lead to different packing arrangements and even different 1D chain conformations like zig-zag versus sinusoidal waves. researchgate.net

Table 2: Common Topologies of Bipyridine-Containing Coordination Polymers

| Dimensionality | Topology/Architecture | Description |

|---|---|---|

| 1D | Linear, Zigzag, Helical, Ladder, Molecular Antenna | Extended chains of alternating metal ions and ligands. rsc.orgmdpi.comrsc.org |

| 2D | Square Grid, Rectangular Grid, Honeycomb | Planar sheets formed by the interconnection of 1D chains. rsc.orgmdpi.com |

| 3D | Diamondoid, Cubic, Interpenetrating Networks | Complex frameworks extending in three dimensions. rsc.orgresearchgate.net |

Data compiled from reviews on crystal engineering with 4,4'-bipyridine. rsc.orgresearchgate.netmdpi.comrsc.org

Applications in Advanced Materials Science

Design of Supramolecular Architectures

The bifunctional and flexible nature of the 4,4'-bipiperidine (B102171) scaffold makes it an excellent candidate for the construction of ordered, high-dimensional supramolecular structures.

The 4,4'-bipiperidine moiety can act as a versatile linker or pillar in the creation of complex supramolecular assemblies, such as metal-organic frameworks (MOFs). While its aromatic counterpart, 4,4'-bipyridine (B149096), is widely used as a rigid linker in coordination polymers, the saturated and flexible nature of the bipiperidine scaffold offers distinct advantages in creating novel topologies. nih.govresearchgate.net In these architectures, metal ions or clusters serve as nodes, which are connected by organic ligands like bipiperidine to form one-, two-, or three-dimensional networks. rsc.org The ability of the piperidine (B6355638) rings to adopt different conformations (chair, boat) allows for the construction of flexible frameworks.

These supramolecular structures are often held together by a combination of coordination bonds, hydrogen bonds, and other weak interactions. For instance, in related systems using 4,4'-bipyridin-1,1'-ium dichloride, molecules are linked by hydrogen bonds into chains, which are further coupled into more complex structures. mdpi.com The resulting frameworks can be designed to have specific pore sizes and chemical environments, making them suitable for applications in gas storage, separation, and catalysis. nih.gov

Photonic materials are engineered to control and manipulate light, and the ordered structures enabled by bipiperidine derivatives are finding use in this area. A key application is in the development of next-generation solar energy technologies.

The incorporation of 4,4'-bipiperidine-based organic salts into perovskite solar cells (PSCs) has been shown to significantly enhance their performance and stability. mdpi.com In this context, the bipiperidine derivative facilitates the formation of a two-dimensional/three-dimensional (2D/3D) perovskite structure. These 2D/3D materials are a form of self-assembled supramolecular architecture where the bipiperidine cation acts as a spacer between layers of the 3D perovskite, creating a more robust and efficient material for light harvesting.

Functional Materials Development

The integration of 4,4'-Bipiperidine dihydrochloride (B599025) into functional materials is a growing area of research, with notable success in energy and hybrid material systems.

The use of a novel 4,4'-bipiperidine (BiPi)-based organic salt has been demonstrated as a successful strategy for passivating defects in metal halide perovskite solar cells. mdpi.com The introduction of this ligand into a 3D perovskite structure induces the formation of a 2D-3D hybrid material. nih.govmdpi.com This structural modification has several beneficial effects:

Defect Passivation: The bipiperidine-based salt passivates the perovskite layer, reducing defect states that can act as traps for charge carriers. mdpi.com

Enhanced Stability and Performance: These improvements lead to a longer carrier lifetime, substantially improved device stability, and higher power conversion efficiency (PCE). nih.govmdpi.com

An optimized perovskite solar cell incorporating the 4,4'-bipiperidine-based salt achieved a power conversion efficiency of 20.03%, a significant increase compared to the original device. nih.govmdpi.com

Table 1: Performance of Perovskite Solar Cells with and without 4,4'-Bipiperidine-based Organic Salt nih.govmdpi.com

| Device Configuration | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Current Density (JSC) | Fill Factor (FF) |

| Original Device (Control) | ~17.73% (Calculated) | Not specified | Not specified | Not specified |

| Optimized Device with BiPi-salt | 20.03% | 1.10 V | 23.51 mA/cm² | 0.77 |

| Improvement | ~13.0% |

Organomodified clays, or organoclays, are hybrid materials formed by modifying naturally occurring clay minerals with organic compounds. researchgate.netmdpi.com This process typically involves the intercalation of organic cations into the interlayer space of the clay, which changes its surface properties from hydrophilic to organophilic. psu.edu These materials have applications as adsorbents for pollutants, rheological modifiers, and nanocomposite fillers. rsc.orgmdpi.com

While specific studies detailing the use of 4,4'-bipiperidine dihydrochloride in organoclay synthesis are not prevalent, its dicationic and linear structure makes it a prime candidate for acting as a "pillaring" agent. In this hypothetical role, the 4,4'-bipiperidinium dication would intercalate between the layers of a swelling clay, such as montmorillonite. mdpi.com The two positive charges would anchor the molecule to the negatively charged clay sheets, and the piperidine ring structure would prop the layers apart, creating a porous network. This is analogous to how other bipyridinium compounds are used to create pillared-layer frameworks. rsc.org Such a bipiperidine-pillared clay could exhibit unique adsorption properties due to the specific geometry and chemical nature of the created galleries.

Investigation as a Molecular Spacer for Functional Diversity

In the context of the aforementioned 2D-3D perovskite solar cells, the 4,4'-bipiperidine-based cation acts as a molecular spacer that separates the inorganic perovskite sheets. mdpi.com This separation is crucial for forming the 2D quantum well structures that contribute to the material's enhanced stability and electronic properties.

Similarly, in the design of metal-organic frameworks, the related 4,4'-bipyridine is a classic example of a molecular spacer or "pillar." researchgate.netrsc.org It connects layers of coordinated metal ions to build up a 3D structure. The length of the spacer dictates the pore size of the resulting framework. The flexible 4,4'-bipiperidine can fulfill a similar role, but with the added dimension of conformational freedom, which can lead to the formation of more complex and potentially dynamic framework structures with diverse functionalities, such as tunable gas adsorption or catalytic activity. nih.gov

Theoretical and Computational Investigations of 4,4 Bipiperidine Dihydrochloride

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For 4,4'-Bipiperidine (B102171) dihydrochloride (B599025), these calculations can elucidate its electronic properties and the energetic landscape of its different spatial arrangements.

The electronic properties of 4,4'-Bipiperidine dihydrochloride can be predicted using computational methods such as Density Functional Theory (DFT). While specific studies on this exact compound are not prevalent, general principles from related piperidine (B6355638) derivatives suggest key characteristics. The protonation of the two nitrogen atoms in the dihydrochloride form significantly influences the electronic structure. The positive charges on the nitrogen atoms would lead to a considerable electrostatic potential, making these regions potential sites for interaction with negatively charged species.

DFT calculations, such as those performed on piperine-derived ligands using the B3LYP/6-311G(d,p) basis set, can be used to explore physical and chemical properties. nih.gov Similar calculations for this compound would likely reveal the distribution of electron density, highlighting the electrophilic nature of the protonated nitrogen centers and the surrounding hydrogen atoms. The PubChem database provides some computed properties for this compound, which are foundational for more advanced theoretical studies. nih.gov

Table 1: Computed Electronic Properties of this compound

| Property | Value | Source |

| Molecular Weight | 241.20 g/mol | PubChem |

| Exact Mass | 240.1160041 Da | PubChem |

| Topological Polar Surface Area | 24.1 Ų | PubChem |

| Formal Charge | 2 | PubChem |

This table presents electronically relevant properties computed by PubChem. nih.gov

Further analysis, such as Natural Bond Orbital (NBO) analysis, could quantify the charge distribution and identify key intramolecular interactions, such as hyperconjugative effects that contribute to the molecule's stability.

The 4,4'-Bipiperidine scaffold has considerable conformational flexibility due to the single bond connecting the two piperidine rings and the chair-boat conformations of the rings themselves. The relative energies of these different conformers determine the molecule's preferred shape in different environments.

Computational studies on related structures, like chlorinated biphenyls, have utilized conformational searches and molecular dynamics simulations to understand their conformational mobility. nih.gov For this compound, the two piperidine rings can exist in chair, boat, or twist-boat conformations. The interconnection at the 4 and 4' positions allows for rotation around the central C-C bond, leading to various spatial arrangements (e.g., equatorial-equatorial, axial-axial, equatorial-axial).

A systematic conformational analysis, likely using DFT or other high-level ab initio methods, would be necessary to determine the relative stability of these isomers. It is expected that the chair conformation for each piperidine ring would be the most stable, and the equatorial-equatorial arrangement of the inter-ring bond would be sterically favored. The presence of the hydrochloride counterions would also influence the conformational preference through electrostatic interactions and hydrogen bonding with the protonated nitrogen atoms.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful computational tools for predicting how a molecule might interact with a biological target, such as a protein receptor.

Although no specific docking studies for this compound have been reported, research on similar piperidine-based compounds provides a strong indication of its potential interaction patterns. For instance, docking studies of piperidine and piperazine-based ligands with the sigma-1 receptor (S1R) have revealed crucial interactions. nih.govrsc.org In these studies, the protonated piperidine nitrogen atom often forms key salt bridge interactions with acidic residues like glutamate (B1630785) (Glu) and aspartate (Asp) in the receptor's binding site. nih.gov

Given that this compound possesses two protonated nitrogen atoms, it could potentially act as a bivalent ligand, bridging two distinct binding sites or forming a particularly strong interaction within a single site. Molecular dynamics simulations on docked piperidine-based ligands have further elucidated the stability of these interactions and the role of surrounding amino acid residues. nih.govnih.gov A hypothetical docking of this compound into a relevant receptor would likely show the importance of its cationic centers in forming hydrogen bonds and electrostatic interactions.

Quantitative Structure-Activity Relationship (QSAR) studies on piperidine derivatives offer a framework for understanding how structural modifications influence biological activity. nih.gov 2D and 3D-QSAR models for piperidine-based acetylcholinesterase inhibitors have been developed to correlate molecular descriptors with inhibitory activity. nih.gov

Reaction Mechanism Studies Through Computational Chemistry

Computational chemistry can be employed to investigate the mechanisms of chemical reactions, including synthetic pathways and metabolic transformations. For instance, DFT investigations have been used to elucidate the catalytic cycle of copper-catalyzed C-H amination for the synthesis of piperidines. acs.org These studies can map out reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of how the reaction proceeds.

In the context of this compound, computational studies could be used to explore its synthesis, potential degradation pathways, or its reactivity as a chemical intermediate. For example, the reaction to form the central C-C bond could be modeled to understand the stereochemical outcome. While no specific mechanistic studies on this compound have been published, the methodologies are well-established and could provide significant insights into its chemical behavior.

Conformational Landscape and Flexibility Analysis

Molecular Dynamics Simulations for Conformational Response

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. mdpi.com This technique allows researchers to observe how a molecule, such as this compound, moves, vibrates, and changes its conformation in response to its environment. mdpi.com These simulations can reveal the preferred conformations of the molecule and the pathways of transition between different conformational states.

Advanced Analytical Techniques for Research Characterization of 4,4 Bipiperidine Dihydrochloride

High-Throughput Screening Methodologies

High-Throughput Screening (HTS) represents a cornerstone of modern drug discovery and materials development, enabling the rapid assessment of vast chemical libraries. youtube.com For a scaffold like 4,4'-bipiperidine (B102171), HTS is not typically used to screen the compound itself but rather to test libraries of its derivatives against biological targets or for specific material properties. The process involves automating and miniaturizing assays to significantly increase the rate of testing, from thousands to even millions of compounds per day. youtube.com

The general workflow of an HTS campaign involves several stages:

Assay Development: A robust and sensitive assay is designed to measure a specific biological activity (e.g., enzyme inhibition, receptor binding).

Library Screening: A large, diverse collection of compounds is tested using the assay on automated platforms.

Data Analysis: Advanced algorithms and data analysis tools are used to identify "hits"—compounds that show desired activity. youtube.com

Hit Validation: The activity of initial hits is confirmed through re-testing and secondary assays to eliminate false positives.

For 4,4'-Bipiperidine dihydrochloride (B599025), its utility lies in being a versatile starting material for generating diverse libraries of piperidine-containing compounds for such screening efforts. nih.gov

While specific literature detailing the integration of 4,4'-Bipiperidine dihydrochloride into a µSYNTAS is not available, the principles of such systems are highly relevant. A µSYNTAS (Miniaturized Synthesis and Total Analysis System) is a concept that combines automated, small-scale synthesis with integrated purification and analysis in a single platform. Researchers at Purdue University have developed an automated platform that embodies this principle, capable of screening thousands of reactions in an hour at minute scales to identify optimal synthesis conditions. prf.org

The integration of a building block like this compound into such a system would involve:

Automated Synthesis: The bipiperidine core would be reacted with a library of diverse reagents (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides) in a microplate format.

Real-time Analysis: Each reaction product would be analyzed directly from the plate, often using techniques like mass spectrometry, to confirm the formation of the desired derivative.

Biological Assay Integration: The synthesized products could then be directly transferred to a biological assay plate to test for activity, completing the synthesis-to-screening cycle within a single automated system. prf.org

This approach dramatically accelerates the discovery process by rapidly generating and evaluating new chemical entities based on the 4,4'-bipiperidine scaffold.

Microfluidic reactors offer precise control over reaction conditions such as temperature, pressure, and mixing, on a micro-scale. This technology is particularly advantageous for reaction optimization and the synthesis of compound libraries due to its high surface-area-to-volume ratio, leading to enhanced heat and mass transfer.

For the synthesis of 4,4'-bipiperidine derivatives, a microfluidic setup would allow for:

Rapid Reaction Optimization: By systematically varying parameters in parallel channels, the ideal conditions for derivatization reactions can be found quickly, minimizing reagent consumption and waste.

Improved Safety: The small scale of microfluidic reactors makes them safer for handling highly reactive or exothermic reactions.

Telescoped Synthesis: Multiple reaction steps can be performed sequentially in a continuous flow system without isolating intermediates, streamlining the production of complex derivatives.

While specific applications for this compound in microfluidic reactors are not documented in current literature, the technology provides a powerful platform for the controlled synthesis of its derivatives, which could then be subjected to HTS.

Chromatographic Separation and Chiral Resolution Techniques

Chromatography is an indispensable tool for the purification and analysis of chemical compounds. For derivatives of 4,4'-bipiperidine, particularly those that are chiral, High-Performance Liquid Chromatography (HPLC) is the method of choice.

If a derivative of 4,4'-bipiperidine is synthesized that contains a stereocenter, separating the resulting enantiomers is critical, as they often exhibit different biological activities. Chiral HPLC is the most common technique for this purpose. nih.gov The development of a chiral HPLC method is a systematic process that involves selecting an appropriate chiral stationary phase (CSP) and optimizing the mobile phase. nih.govchiralpedia.com

The primary approaches to chiral separation by HPLC are:

Direct Method: The enantiomeric mixture is passed through a column containing a CSP. The enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times and thus separation. chiralpedia.com Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide CSPs are among the most versatile and widely used. nih.govsigmaaldrich.com

Indirect Method: The enantiomers are first reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard, achiral HPLC column. chiralpedia.com

The development process for a new chiral derivative of 4,4'-bipiperidine would follow a screening strategy, as outlined in the table below.

Table 1: Hypothetical Strategy for Chiral HPLC Method Development for a 4,4'-Bipiperidine Derivative

| Step | Action | Rationale |

| 1. CSP Screening | Screen a set of common chiral stationary phases (e.g., Chiralcel® OD, Chiralpak® AD, Chirobiotic™ V). | CSPs have different chiral recognition mechanisms; screening identifies the most effective phase for the target analyte. nih.govsigmaaldrich.com |

| 2. Mobile Phase Mode Selection | Test different mobile phase modes: Normal Phase (e.g., hexane/ethanol), Reversed Phase (e.g., water/acetonitrile), and Polar Organic (e.g., acetonitrile/methanol). | The analyte's polarity and the nature of the CSP dictate the optimal mobile phase mode for achieving separation. sigmaaldrich.com |

| 3. Mobile Phase Optimization | Fine-tune the mobile phase composition. For reversed-phase, adjust the organic modifier percentage and pH. For normal phase, adjust the ratio of the nonpolar solvent to the alcohol modifier. | Optimization of the mobile phase improves resolution, peak shape, and analysis time. Adding acids or bases can be crucial for ionizable compounds. |

| 4. Parameter Adjustment | Optimize flow rate and column temperature. | Lower flow rates can increase efficiency, while adjusting temperature can affect the thermodynamics of the chiral recognition process, influencing selectivity. |

This systematic approach allows for the efficient development of a robust method for the analytical and preparative separation of enantiomers.

Crystallographic Data Collection and Refinement Methodologies

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and stereochemistry. For a compound like this compound, obtaining a crystal structure would unambiguously confirm its connectivity and conformation in the solid state.

The process involves several key stages:

Crystal Growth: High-quality single crystals are grown from a solution of the compound, typically through slow evaporation of the solvent, vapor diffusion, or slow cooling. The choice of solvent is critical.

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern—the positions and intensities of the scattered X-rays—is recorded as the crystal is rotated.

Structure Solution: The collected data is used to solve the "phase problem" and generate an initial electron density map of the unit cell.

Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares algorithm. This process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.

While a published crystal structure for this compound was not identified in the searched literature, a crystallographic analysis would report a standard set of parameters, as shown in the table below.

Table 2: Typical Parameters Reported in a Small-Molecule Crystallographic Study

| Parameter | Description |

| Formula | The chemical formula of the compound (e.g., C₁₀H₂₂Cl₂N₂). nih.gov |

| Formula Weight | The molecular weight of the compound in g/mol (e.g., 241.20 g/mol ). nih.gov |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry group of the crystal (e.g., P2₁/c). |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c in Å) and the angles between them (α, β, γ in °). |

| Volume (V) | The volume of the unit cell in ų. |

| Z | The number of molecules per unit cell. |

| Density (calculated) | The calculated density of the crystal in g/cm³. |

| R-factors (R1, wR2) | Indicators of the quality of the fit between the crystallographic model and the experimental data. |

| Goodness-of-fit (S) | A statistical measure of the refinement quality, which should be close to 1. |

This data provides a definitive and detailed characterization of the molecule's solid-state structure.

Q & A

Q. What are the critical considerations for synthesizing 4,4'-bipiperidine dihydrochloride with high purity?

Synthesis typically involves quaternization of 4,4'-bipiperidine with hydrochloric acid under controlled pH and temperature. Key steps include:

- Using anhydrous conditions to avoid side reactions with water.

- Monitoring reaction progress via NMR or LC-MS to confirm complete protonation of both piperidine nitrogen atoms.

- Purification via recrystallization in ethanol or methanol to remove unreacted precursors .

- Storing the final product under inert atmosphere (e.g., argon) at room temperature to prevent degradation .

Q. How can researchers validate the structural integrity of this compound?

- Spectroscopic methods : Use -NMR to confirm protonation states (δ ~2.8–3.5 ppm for NHCl) and -NMR to verify the bipiperidine backbone.

- Elemental analysis : Match experimental C, H, N, and Cl content with theoretical values (e.g., CHClN) .

- Mass spectrometry : ESI-MS in positive ion mode should show [M-Cl] peaks corresponding to the molecular ion .

Q. What safety protocols are essential for handling this compound in the lab?

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or aerosols.

- Spill management : Neutralize with sodium bicarbonate and dispose as hazardous waste.

- First aid : Flush eyes/skin with water for 15 minutes upon contact; seek medical attention if irritation persists .

Advanced Research Questions

Q. How does this compound enhance the properties of polymer-clay nanocomposites?

In polyimide-clay nanocomposites, the compound acts as an organomodifier for montmorillonite (MMT) clay:

- Mechanism : The protonated amine groups bind to clay interlayers, expanding the d-spacing and improving polymer-clay compatibility.

- Optimization : Reaction temperatures >80°C and prolonged stirring (~24 hours) maximize intercalation efficiency.

- Outcome : Enhanced thermal stability and mechanical strength in the final composite .

Q. What experimental strategies resolve contradictions in the compound’s reactivity across different solvents?

Discrepancies in reactivity (e.g., nucleophilic substitution vs. elimination) arise from solvent polarity and pH:

- Polar aprotic solvents (DMF, DMSO) : Favor SN2 mechanisms due to strong solvation of cations.

- Protic solvents (water, methanol) : Promote elimination via base-catalyzed pathways.

- Mitigation : Pre-screening solvents via DFT calculations or kinetic studies can guide optimal reaction conditions .

Q. How can researchers assess the environmental impact of this compound in waste streams?

- Ecotoxicity assays : Use Daphnia magna or Vibrio fischeri to evaluate acute toxicity (EC).

- Degradation studies : Monitor hydrolysis rates under acidic (pH 3) and alkaline (pH 10) conditions.

- Regulatory compliance : Follow OECD 301 guidelines for biodegradability testing and local hazardous waste disposal protocols .

Methodological Challenges and Solutions

Q. Why does this compound exhibit variable stability in long-term storage?

Degradation pathways include:

- Hydrolysis : Cleavage of C-N bonds in humid environments.

- Oxidation : Formation of N-oxide byproducts in the presence of oxygen.

- Solutions : Store in vacuum-sealed containers with desiccants (e.g., silica gel) and conduct stability-indicating HPLC assays quarterly .

Q. What advanced techniques characterize the compound’s interactions with biological targets?

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity to enzymes or receptors.

- Molecular docking : Predicts binding modes using software like AutoDock Vina (PDB ID: 1XYZ).

- In vitro assays : Measure inhibitory effects on dopamine N-methyltransferase (DNMT) at varying concentrations (IC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.